molecular formula C29H33ClFNO4 B607308 Encaleret CAS No. 787583-71-5

Encaleret

Cat. No. B607308
M. Wt: 514.0344
InChI Key: UNFHDRVFEQPUEL-DENIHFKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Encaleret, also known as JIT-305, is an oral calcium-sensing receptor (CaSR) antagonist, for the treatment of osteoporosis.

Scientific Research Applications

Encaleret in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Treatment

Encaleret (CLTX-305) has been studied for its efficacy in treating Autosomal Dominant Hypocalcemia Type 1 (ADH1), a condition characterized by hypocalcemia, hyperphosphatemia, hypomagnesemia, low parathyroid hormone (PTH), and hypercalciuria. In a Phase 2b study, Encaleret demonstrated promising results in restoring mineral homeostasis in patients with ADH1. The study observed significant improvements in blood calcium levels, reduction in urinary calcium excretion, and normalization of PTH levels, indicating Encaleret's potential as a precision medicine approach for ADH1 treatment (Collins et al., 2022).

Proof-of-Concept for Encaleret in Mineral Physiology

Another study on Encaleret's effects on mineral physiology in ADH1 patients provided preliminary proof-of-concept for its efficacy. This ongoing Phase 2b, open-label, dose-ranging study reported consistent mineral responses across different CASR genotypes in ADH1 subjects. The study showed improvements in blood calcium, phosphorus, magnesium levels, and a significant decrease in urinary calcium excretion. This demonstrates Encaleret's potential as an efficacious treatment for ADH1 (Gafni et al., 2021).

properties

CAS RN

787583-71-5

Product Name

Encaleret

Molecular Formula

C29H33ClFNO4

Molecular Weight

514.0344

IUPAC Name

2'-((R)-1-((R)-3-((1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl)amino)-2-hydroxypropoxy)ethyl)-3-methyl-[1,1'-biphenyl]-4-carboxylic acid

InChI

InChI=1S/C29H33ClFNO4/c1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20/h5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35)/t19-,22-/m1/s1

InChI Key

UNFHDRVFEQPUEL-DENIHFKCSA-N

SMILES

O=C(C1=CC=C(C2=CC=CC=C2[C@H](OC[C@H](O)CNC(C)(C)CC3=CC=C(Cl)C(F)=C3)C)C=C1C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JIT-305;  JIT305;  JIT 305;  Encaleret

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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